Product packaging for Fructose 6-phosphate(Cat. No.:CAS No. 643-13-0)

Fructose 6-phosphate

Cat. No.: B1210287
CAS No.: 643-13-0
M. Wt: 260.14 g/mol
InChI Key: GSXOAOHZAIYLCY-HSUXUTPPSA-N
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Description

Fructose-6-phosphate (F6P) is a fundamental phosphorylated sugar molecule, also known as the Neuberg ester, that serves as a crucial metabolic intermediate in the cytosol of cells . Its primary research value lies in its central position at the junction of several critical biochemical pathways. In glycolysis, F6P is produced by the isomerization of glucose-6-phosphate and is subsequently phosphorylated by phosphofructokinase-1 (PFK-1) to form fructose-1,6-bisphosphate, a key regulatory step for the rate of glucose metabolism and ATP production . Conversely, in gluconeogenesis, F6P is a substrate for the biosynthesis of glucose from non-carbohydrate precursors . Beyond these core energy pathways, F6P is a versatile precursor for the synthesis of important biomolecules. It serves as the starting point for the amino sugar pathway, providing the backbone for glucosamine and galactosamine, which are essential precursors for glycoproteins and glycosaminoglycans . It can also be converted to mannose-6-phosphate, another key precursor for glycoprotein synthesis . Furthermore, F6P is a substrate for the enzyme fructose-6-phosphate phosphoketolase in the fructose-6-phosphate shunt, a metabolic pathway found in certain bacteria like Bifidobacteria . Research into metabolic disorders, such as diabetes and obesity, often involves F6P due to its role in metabolism that is less tightly regulated than glucose, as it bypasses the major rate-limiting step of glycolysis catalyzed by PFK-1 . In enzymatic studies, F6P is used to investigate the kinetics and regulation of various enzymes, including glucose-6-phosphate isomerase, phosphofructokinase, and fructose-1,6-bisphosphatase . The mechanism of action of F6P includes allosteric regulation of other enzymes; for example, its downstream metabolite, fructose-1-phosphate, acts as a positive allosteric modulator of glucokinase . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O9P B1210287 Fructose 6-phosphate CAS No. 643-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate
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InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1
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InChI Key

GSXOAOHZAIYLCY-HSUXUTPPSA-N
Source PubChem
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Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13O9P
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DSSTOX Substance ID

DTXSID80904350
Record name Fructose, 6-(dihydrogen phosphate)
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Molecular Weight

260.14 g/mol
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Physical Description

Very soluble in water; [Merck Index], Solid
Record name Fructose-6-phosphate
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Record name Fructose 6-phosphate
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Solubility

911 mg/mL
Record name Fructose 6-phosphate
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CAS No.

643-13-0, 6814-87-5
Record name Fructose 6-phosphate
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Record name FRUCTOSE 6-PHOSPHATE
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Enzymatic Transformations Involving Fructose 6 Phosphate

Phosphofructokinase (PFK) Systems and Fructose-6-phosphate Phosphorylation Research

The phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate is a critical, rate-limiting step in glycolysis, catalyzed by phosphofructokinase (PFK). This reaction commits glucose to the glycolytic pathway. Research into PFK systems reveals a complex web of regulation and structural diversity that ensures glycolytic flux is precisely matched to the cell's metabolic state.

Allosteric Regulation of Phosphofructokinase Isozymes by Metabolites Affecting Fructose-6-phosphate Flux

Phosphofructokinase-1 (PFK1) is a primary control point in glycolysis, and its activity is intricately modulated by various allosteric effectors that signal the cell's energy status. This regulation ensures that the rate of F6P phosphorylation is responsive to cellular needs. PFK1 activity is inhibited by high levels of ATP and citrate (B86180), which indicate an energy-replete state. wikipedia.orgportlandpress.comlibretexts.org Conversely, it is activated by AMP and ADP, which signal low energy charge. wikipedia.orglibretexts.orgproteopedia.org

The most potent allosteric activator of PFK1 in eukaryotes is fructose-2,6-bisphosphate (F-2,6-BP). wikipedia.orgportlandpress.com F-2,6-BP is synthesized from F6P by a separate enzyme, phosphofructokinase-2 (PFK2). An abundance of F6P leads to an increased concentration of F-2,6-BP, which then enhances the affinity of PFK1 for its substrate, F6P, and alleviates the inhibitory effect of ATP. wikipedia.org This represents a feedforward activation mechanism.

Mammals express three PFK isozymes—muscle (PFK-M), liver (PFK-L), and platelet (PFK-P)—which can form homotetramers or heterotetramers, leading to tissue-specific regulatory properties. wikipedia.orgportlandpress.com For example, PFK-M is less sensitive to allosteric activation by fructose-2,6-bisphosphate compared to the L and P isoforms. nih.gov The effects of ADP are also complex and isoform-dependent; it inhibits PFK-M while activating PFK-P. nih.gov In some insects, citrate does not inhibit PFK activity, highlighting unique regulatory patterns adapted to specific physiologies. scielo.br

The mechanism of allosteric regulation involves the transition of the enzyme between a low-activity 'T' (tense) state and a high-activity 'R' (relaxed) state. wikipedia.orgproteopedia.org Inhibitors like ATP stabilize the T state, which has a low affinity for F6P, while activators like AMP, ADP, and F-2,6-BP stabilize the R state, which binds F6P with high affinity. wikipedia.orgproteopedia.org

MetaboliteEffect on PFK1 ActivityMechanism/CommentPrimary Isoform(s) Affected
ATPInhibitorBinds to an allosteric site, stabilizing the low-affinity T-state. wikipedia.orglibretexts.orgAll (PFK-L and PFK-P are more sensitive than PFK-M) nih.gov
CitrateInhibitorIndicates an abundance of biosynthetic precursors, enhances ATP inhibition. portlandpress.comlibretexts.orgMammalian isoforms (not significant in some insects) scielo.br
AMPActivatorBinds to the allosteric site, stabilizing the high-affinity R-state. wikipedia.orgproteopedia.orgAll
ADPActivator/InhibitorActivates PFK-P and PFK-L; inhibits PFK-M. nih.govAll (isoform-specific effects)
Fructose-2,6-bisphosphate (F-2,6-BP)Potent ActivatorIncreases PFK1 affinity for F6P and relieves ATP inhibition. wikipedia.orgportlandpress.comEukaryotic isoforms (PFK-L and PFK-P are more sensitive) nih.gov
Phosphoenolpyruvate (B93156) (PEP)InhibitorFeedback inhibition from a downstream glycolytic intermediate. portlandpress.comproteopedia.orgBacterial and some eukaryotic isoforms

Structural Biology Investigations of Phosphofructokinase-Fructose-6-phosphate Interactions

Structural studies have been fundamental in elucidating the mechanism of PFK regulation. Mammalian PFK1 is a tetramer, with each subunit comprising two domains. wikipedia.org The larger domain binds the substrate ATP, while the smaller domain contains the binding site for the substrate fructose-6-phosphate (F6P). portlandpress.com The allosteric binding sites are located at the interfaces between subunits. wikipedia.orgproteopedia.org

Crystal structures of PFK from various organisms, including Bacillus stearothermophilus and Escherichia coli, have revealed the molecular basis of its allosteric behavior. portlandpress.comroyalsocietypublishing.orgnih.gov The enzyme exists in two major conformations: the active R-state and the inactive T-state. proteopedia.orgportlandpress.com The binding of the substrate F6P is cooperative and promotes the transition from the T-state to the R-state. wikipedia.org In the R-state of B. stearothermophilus PFK, the phosphate (B84403) group of F6P forms a salt bridge with a positively charged arginine residue (Arg162) from an adjacent subunit. wikipedia.orgportlandpress.com This interaction, which is absent in the T-state, is crucial for stabilizing the active conformation and explains the cooperative binding of F6P. wikipedia.orgproteopedia.org

In human platelet PFK, complex structures with F6P and ADP suggest a role for three aspartate residues in catalysis, specifically in deprotonating the hydroxyl group of F6P. portlandpress.com The binding of F6P induces conformational changes at the dimer interface, which is the primary mechanism for transmitting the allosteric signal and influencing the F6P-binding site itself. portlandpress.com Limited proteolysis studies on E. coli PFK-2 have also shown that the binding of F6P induces significant conformational changes, making the enzyme more compact and protecting it from cleavage. cienciavida.org These structural investigations highlight how ligand binding at both active and allosteric sites is communicated across the enzyme complex to control its catalytic activity.

Genetic and Transcriptional Regulation of Phosphofructokinase Expression in Relation to Fructose-6-phosphate Homeostasis

The expression of PFK genes is subject to long-term regulation, adapting the cell's glycolytic capacity to developmental or environmental conditions. In mammals, the three PFK genes (PFKM, PFKL, PFKP) show tissue-specific expression patterns. wikipedia.org For instance, muscle primarily expresses the PFKM gene, while the liver predominantly expresses PFKL. wikipedia.orgportlandpress.com

Transcription factors play a crucial role in this regulation. In breast cancer cells, Krüppel-like factor 4 (KLF4) has been shown to activate the transcription of the PFKP gene (platelet isoform) by directly binding to its promoter, leading to increased glycolysis. maayanlab.cloudnih.gov This suggests a role for KLF4 in maintaining the high glycolytic rate characteristic of many cancer cells. nih.gov

Hypoxia, or low oxygen availability, is another condition that profoundly impacts PFK gene expression. The transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to hypoxia and is known to induce the expression of at least eight glycolytic enzyme genes, including PFK. biologists.com This coordinated upregulation ensures that cells can increase their rate of anaerobic glycolysis to produce ATP when oxidative phosphorylation is limited. Other transcription factors implicated in regulating glycolytic genes, including PFK, in various organisms include GCR1, RAP1, and ABF1 in yeast. biologists.com In some contexts, hormones also regulate PFK gene expression through transcription factors like Hepatocyte Nuclear Factor-6 (HNF-6). portlandpress.com This transcriptional control ensures that the cellular machinery for processing F6P is aligned with the long-term metabolic state of the organism.

Kinetic Analysis of Fructose-6-phosphate as a Substrate for Phosphofructokinase

The kinetic properties of PFK isozymes are finely tuned to their specific metabolic roles. The affinity of the enzyme for its substrate, fructose-6-phosphate (F6P), and its maximum reaction velocity (Vmax) vary between isoforms and are influenced by allosteric regulators. Kinetic analyses typically show that PFK exhibits cooperative, or sigmoidal, kinetics with respect to F6P, a hallmark of an allosteric enzyme. wikipedia.orgnih.govnih.gov However, in the presence of potent activators like F-2,6-BP, the saturation curve can become hyperbolic.

A comparative study of human PFK isoforms revealed distinct kinetic profiles. nih.gov Under the tested conditions, the muscle isoform (PFK-M) displayed the highest affinity for F6P, while the platelet (PFK-P) and liver (PFK-L) isoforms showed lower affinities. nih.gov In Escherichia coli PFK-2, initial velocity experiments demonstrated that increasing concentrations of the inhibitor MgATP led to a linear increase in the apparent half-saturation concentration (K₀.₅) for F6P and a decrease in the apparent catalytic rate (kcat). nih.govnih.gov

Kinetic parameters for PFK have been characterized in a wide range of organisms, reflecting the enzyme's universal importance. These studies provide quantitative data on how efficiently F6P is processed under different physiological conditions and in various species.

Enzyme/OrganismSubstrateKm / K0.5 (µM)kcat (s-1)Conditions/NotesReference
Human PFK-MFructose-6-Phosphate147N/A- nih.gov
Human PFK-LFructose-6-Phosphate1360N/A- nih.gov
Human PFK-PFructose-6-Phosphate1333N/A- nih.gov
E. coli Pfk-2Fructose-6-Phosphate665In the absence of inhibitory MgATP. nih.gov
A. methanolica ATP-PFKFructose-6-Phosphate6000 - 10000N/ALow affinity for F6P. asm.org
C. thermocellum ATP-PfkFructose-6-Phosphate7404238Non-allosteric. researchgate.net
M. tuberculosis Pfk BFructose-6-Phosphate40N/AExhibits Michaelis-Menten kinetics. mdpi.com

Pyrophosphate:Fructose-6-phosphate 1-Phosphotransferase (PFP) Systems Research

In plants and some protists and bacteria, an alternative enzyme exists that catalyzes the phosphorylation of F6P: pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP), also known as PPi-PFK. asm.orgresearchgate.netoup.com Unlike the canonical ATP-dependent PFK, PFP utilizes inorganic pyrophosphate (PPi) as the phosphoryl group donor. uniprot.orguniprot.org A key feature of the PFP-catalyzed reaction is its reversibility, allowing it to function in both glycolysis (F6P phosphorylation) and gluconeogenesis (fructose-1,6-bisphosphate dephosphorylation). uniprot.orguniprot.orgsun.ac.za

In plants, PFP is typically a heterotetramer composed of two catalytic β-subunits and two regulatory α-subunits. oup.com However, other configurations, such as homodimers of the β-subunit, have also been reported. oup.com The activity of PFP is allosterically activated by fructose-2,6-bisphosphate. uniprot.orguniprot.org

Research suggests that PFP plays a crucial role in metabolic adaptation to stress. researchgate.netoup.comresearchgate.net Under conditions of energy stress, such as anoxia or phosphate starvation, where ATP levels might be low, PFP provides a bypass for the ATP-dependent PFK reaction, thus conserving ATP. oup.comannualreviews.org Studies in Arabidopsis have shown that the expression of PFP subunit genes increases in response to salt and osmotic stress, and mutants lacking PFP show retarded growth under these conditions, indicating its importance in stress tolerance. researchgate.net Similarly, in maize roots, PFPα protein levels increase in response to heat, cold, and ER stress. oup.com The reversible nature of PFP and its use of PPi make it a flexible and energy-conserving alternative for regulating the interconversion of F6P and fructose-1,6-bisphosphate, particularly under metabolically challenging conditions. sun.ac.zaannualreviews.org

Glucose-6-phosphate Isomerase (GPI) and Fructose-6-phosphate Interconversion Research

Glucose-6-phosphate isomerase (GPI), also known as phosphoglucose (B3042753) isomerase (PGI) or phosphohexose isomerase (PHI), catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P). taylorandfrancis.com This reaction is a crucial step in both glycolysis and gluconeogenesis, linking the entry of glucose into the pathway with the subsequent phosphorylation step catalyzed by PFK. taylorandfrancis.com

The reaction is freely reversible, and at equilibrium, the ratio of G6P to F6P is approximately 7:3. taylorandfrancis.comontosight.ai Despite the equilibrium favoring G6P, the reaction proceeds readily in the glycolytic direction because F6P is continuously consumed by the essentially irreversible PFK reaction. taylorandfrancis.com Kinetic studies of GPI from baker's yeast have determined parameters for the reaction in both directions. For the conversion of F6P to G6P, the Michaelis constant (Km) ranges from 2.62 mM to 7.8 mM depending on the temperature, with the catalytic rate constant (kcat) increasing with temperature. nih.govnist.gov

The isomerization is mechanistically important as it converts an aldose (G6P) into a ketose (F6P). This structural rearrangement is necessary for the subsequent PFK-catalyzed phosphorylation at the C1 position, which is chemically more facile with the primary hydroxyl group of fructose (B13574) than with the anomeric hydroxyl of glucose. The reaction involves the opening of the glucose ring, isomerization via an enediol intermediate, and subsequent formation of the fructose ring. ontosight.ai GPI is a highly conserved and ubiquitously expressed cytosolic enzyme, underscoring its fundamental role in central carbon metabolism across all domains of life. taylorandfrancis.com

Mechanistic Studies of Fructose-6-phosphate Isomerization

The isomerization of fructose-6-phosphate to glucose-6-phosphate catalyzed by PGI is a multi-step process. The prevailing mechanism involves general acid-base catalysis. pnas.org The reaction is thought to begin with the enzyme catalyzing the opening of the hexose (B10828440) ring to form the linear sugar chain. ebi.ac.uk

The isomerization itself proceeds through a cis-enediol or enediolate intermediate. pnas.orgresearchgate.netnih.gov In the conversion of G6P to F6P, a proton is abstracted from the C2 position by an active site residue, leading to the formation of this intermediate. pnas.org Subsequently, reprotonation at the C1 position yields the open-chain form of the product, which then undergoes ring closure. ebi.ac.uk Studies using NMR have confirmed the exchange of hydrogen atoms at C-1 of fructose-6-phosphate with the solvent, supporting the cis-enediol intermediate mechanism. nih.gov

Some studies have also proposed alternative or complementary mechanisms, such as a zwitterion intermediate-based mechanism involving both proton and hydride transfers, particularly in metallo-PGIs found in some archaea. researchgate.netxmu.edu.cn

Regulatory Aspects of Glucose-6-phosphate Isomerase Activity on Fructose-6-phosphate Flux

In photosynthetic organisms, the regulation of PGI is particularly important for carbon partitioning. Plastidic PGI has a higher affinity (lower Km) for F6P than for G6P, which favors the conversion of F6P from the Calvin-Benson cycle into G6P for starch synthesis. nih.govbiorxiv.org This kinetic property effectively acts as a one-way valve, preventing the backflow of G6P into the Calvin-Benson cycle. nih.govbiorxiv.org Furthermore, the activity of plastidic PGI is regulated by metabolites such as erythrose-4-phosphate, which acts as an inhibitor. nih.gov The ratio of G6P to F6P at equilibrium is typically around 7:3. taylorandfrancis.com

Evolution and Diversity of Glucose-6-phosphate Isomerase Forms

PGI is a universally distributed enzyme found in eukaryotes, bacteria, and some archaea. oup.com In addition to the cytosolic form, photosynthetic eukaryotes like land plants possess a distinct plastid-targeted isoenzyme. oup.com Phylogenetic analyses indicate that this plastidic PGI originated from the cyanobacterial endosymbiont during primary endosymbiosis. oup.com

Two evolutionarily distinct families of PGI have been identified. xmu.edu.cn The conventional type, found in most bacteria and eukaryotes, does not require metal ions for its activity. xmu.edu.cn The second type, found in certain archaea, is a metalloenzyme. xmu.edu.cn

In plants, cytosolic and plastidic PGIs have evolved to have different biochemical properties, including thermal stability and substrate turnover rates, reflecting their adaptation to different cellular environments. plos.org The structural differences, particularly in the C-terminal domains, affect the stability of the dimeric enzyme. plos.org

Glucosamine-Fructose-6-phosphate Aminotransferase (GFAT) Research

Glucosamine-fructose-6-phosphate aminotransferase (GFAT), also known as glutamine:fructose-6-phosphate amidotransferase, is the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP). nih.govdergipark.org.tr

Structural and Catalytic Mechanisms of GFAT

GFAT is a member of the F-type group of glutamine-dependent amidotransferases. ebi.ac.uk Structurally, the enzyme is characterized by two distinct domains: an N-terminal glutaminase (B10826351) domain and a C-terminal isomerase domain. ebi.ac.ukbiorxiv.orgnih.gov The glutaminase domain is responsible for hydrolyzing glutamine to produce ammonia (B1221849). ebi.ac.uk This ammonia is then channeled to the isomerase domain, which catalyzes the conversion of fructose-6-phosphate into glucosamine-6-phosphate. ebi.ac.uk

The reaction mechanism is described as bi-bi-ordered, where the binding of fructose-6-phosphate induces conformational changes that facilitate the binding of glutamine. biorxiv.orgnih.gov The N-terminal cysteine residue acts as the nucleophilic catalyst in the glutaminase reaction. ebi.ac.uknih.gov Interestingly, some studies have shown that human GFAT2 can exhibit isomerase-only activity, converting F6P to glucose-6-phosphate, even in the presence of glutamine. biorxiv.org

Regulation of GFAT Activity and Fructose-6-phosphate Diversion to HBP

The activity of GFAT is subject to several layers of regulation, which in turn controls the diversion of fructose-6-phosphate into the HBP. A key regulatory mechanism is feedback inhibition by the end-product of the pathway, UDP-GlcNAc. dergipark.org.trbiorxiv.orgnih.gov UDP-GlcNAc binds to GFAT and allosterically inhibits its activity, thus preventing an over-accumulation of HBP products. nih.govresearchgate.net

GFAT activity is also regulated by post-translational modifications, such as phosphorylation. dergipark.org.trresearchgate.netdergipark.org.tr For instance, AMP-activated protein kinase (AMPK) can phosphorylate and inhibit GFAT. mdpi.com Conversely, factors that increase intracellular glucose levels can lead to an enhancement of GFAT activity. mdpi.com The expression of the GFAT gene can also be regulated by various signaling pathways. nih.gov In some organisms, the circadian clock has been shown to regulate GFAT at both the transcriptional and post-transcriptional levels, influencing the daily rhythms of protein O-GlcNAcylation. escholarship.org Different isoforms of GFAT, such as GFAT1 and GFAT2, exhibit different sensitivities to feedback inhibition by UDP-GlcNAc, adding another layer of regulatory complexity. biorxiv.org

Fructose-6-phosphate Aldolase (B8822740) (FSA) Research

Fructose-6-phosphate aldolase (FSA) is a notable enzyme that catalyzes the reversible aldol (B89426) reaction involving fructose-6-phosphate. nih.govuni-stuttgart.de It is of significant interest in biocatalysis due to its ability to form carbon-carbon bonds stereoselectively. diva-portal.orgresearchgate.net

FSA from Escherichia coli is a class I aldolase, which means its catalytic action does not depend on metal ions. nih.govresearchgate.net The mechanism proceeds through the formation of a Schiff base intermediate. nih.govrsc.org This process involves a nucleophilic attack by a catalytic lysine (B10760008) residue (K85) on the carbonyl substrate, leading to a carbinolamine intermediate. diva-portal.orgrsc.org Subsequent dehydration forms an iminium, which then deprotonates to create a nucleophilic enamine. rsc.org This enamine attacks an aldehyde acceptor, and the resulting iminium is hydrolyzed to release the aldol product and regenerate the free enzyme. rsc.org The lysine 85 residue is crucial; its replacement results in a complete loss of enzyme activity. nih.govresearchgate.net Other residues, such as Y131, Q59, and T109, have been proposed to play roles in the proton transfer steps of the reaction. diva-portal.org

The native enzyme demonstrates specificity for certain substrates. It catalyzes the reversible cleavage of fructose 6-phosphate into dihydroxyacetone (DHA) and D-glyceraldehyde 3-phosphate (G3P). nih.govuniprot.org FSA does not utilize fructose, fructose 1-phosphate, fructose 1,6-bisphosphate, or dihydroxyacetone phosphate as substrates. nih.govresearchgate.net However, it exhibits a broad acceptance of various aldehyde compounds as acceptors. uniprot.orgresearchgate.net Furthermore, it can use alternative donor substrates like hydroxyacetone (B41140) and glycolaldehyde, which is advantageous for synthetic applications as it circumvents the need for phosphorylated compounds. researchgate.netplos.orgnih.gov Protein engineering efforts have successfully expanded FSA's substrate promiscuity, creating variants that accept an even wider range of nucleophiles and electrophiles. acs.orgnih.gov

Kinetic Parameters of E. coli Fructose-6-phosphate Aldolase
SubstrateKm (mM)Vmax (units/mg)
Fructose-6-phosphate (Cleavage)97
Dihydroxyacetone (Aldolization)3545 (Combined)
Glyceraldehyde-3-phosphate (Aldolization)0.8

Data sourced from research on purified FSA, detailing its kinetic properties for both cleavage and aldolization reactions. nih.govresearchgate.net

The three-dimensional structure of FSA from E. coli reveals a complex architecture. The enzyme is a homodecamer, meaning it is composed of ten identical subunits. nih.govuni-stuttgart.de These subunits are arranged as two pentameric rings that dimerize. uni-stuttgart.dersc.org Each subunit has a molecular weight of approximately 22,998 Da, and the entire decameric complex has a calculated size of about 257,000 Da. nih.govresearchgate.net The polypeptide fold of each subunit is characterized as an α8β8 (TIM) barrel. rsc.org The active sites are located at the interface between subunits within the pentameric rings. researchgate.net Unlike some other aldolases, FSA is a class I aldolase and is not inhibited by EDTA, confirming its metal-independent catalytic mechanism. nih.govuniprot.org

The unique properties of FSA have made it a valuable tool in both enzymatic synthesis and metabolic engineering.

In enzymatic synthesis , FSA is employed as a biocatalyst for stereoselective carbon-carbon bond formation, which is fundamental in organic chemistry. diva-portal.orgresearchgate.net Its ability to use unphosphorylated donors like dihydroxyacetone (DHA) is a significant advantage, as DHA is less expensive than its phosphorylated counterpart, and the final product does not require a dephosphorylation step. plos.orgnih.gov Researchers have used FSA to produce a variety of complex, chiral molecules, including precursors to iminosugars like D-fagomine and other polyhydroxylated compounds. researchgate.netplos.orgnih.gov To enhance its utility, FSA has been immobilized on various supports, which improves its stability and allows for its recovery and reuse over multiple reaction cycles. plos.orgnih.govmdpi.com Furthermore, genetic engineering has been used to create FSA variants with altered substrate specificity and improved catalytic efficiency, expanding the range of possible synthetic reactions. acs.orgnih.govresearchgate.net

In metabolic engineering , FSA has been used to construct novel biosynthetic pathways in microorganisms. For instance, expressing a mutant variant of the FSA gene (fsaA A129S) in an E. coli strain with a blocked glycolysis pathway enabled the cells to catabolize glucose by cleaving fructose-6-phosphate into DHA and G3P. mdpi.com This engineered strain could then be further modified to produce valuable chemicals like dihydroxyacetone and glycerol (B35011) from glucose. mdpi.com FSA has also been utilized in vivo for the synthesis of precursors like arabinose 5-phosphate. researchgate.net These applications demonstrate FSA's potential for redirecting metabolic flux and creating new routes for the bioproduction of desired compounds.

Fructose-6-phosphate 2-Kinase/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2) System Research

The 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, commonly abbreviated as PFK-2/FBPase-2, is a bifunctional enzyme that plays a critical regulatory role in carbohydrate metabolism. wikipedia.orgfrontiersin.org It is responsible for controlling the cellular concentration of fructose-2,6-bisphosphate, a powerful allosteric effector of glycolysis and gluconeogenesis. wikipedia.orgresearchgate.net

PFK-2/FBPase-2 is a single protein that houses two distinct catalytic activities. vaia.com It exists as a homodimer, with each subunit containing both a kinase domain and a phosphatase domain. frontiersin.orgvaia.com

The kinase domain (PFK-2) , located in the N-terminal half, catalyzes the synthesis of fructose-2,6-bisphosphate (Fru-2,6-P₂) from fructose-6-phosphate and ATP. wikipedia.orgfrontiersin.org

The phosphatase domain (FBPase-2) , located in the C-terminal half, catalyzes the degradation (hydrolysis) of Fru-2,6-P₂ back to fructose-6-phosphate and inorganic phosphate. frontiersin.orgwikipedia.org

The regulation of these two opposing activities is crucial for metabolic control and is primarily governed by covalent modification through phosphorylation and dephosphorylation, often in response to hormonal signals. wikipedia.orgvaia.com

Phosphorylation : In response to hormones like glucagon (B607659), cellular levels of cyclic AMP (cAMP) rise, activating protein kinase A (PKA). PKA then phosphorylates a specific serine residue on the PFK-2/FBPase-2 enzyme. wikipedia.orgdiabetesjournals.org This phosphorylation event inactivates the kinase (PFK-2) domain and simultaneously activates the phosphatase (FBPase-2) domain. wikipedia.orgvaia.com

Dephosphorylation : Conversely, the hormone insulin (B600854) triggers a signaling cascade that activates a protein phosphatase. This phosphatase removes the phosphate group from the PFK-2/FBPase-2 enzyme, leading to the activation of the kinase (PFK-2) domain and inhibition of the phosphatase (FBPase-2) domain. wikipedia.orgvaia.com

This reciprocal regulation ensures that the synthesis and degradation of Fru-2,6-P₂ are tightly controlled, allowing the cell to switch between glycolysis and gluconeogenesis according to its metabolic needs. nih.govphysiology.org

Regulation of PFK-2/FBPase-2 Activity by Phosphorylation
Enzyme StateHormonal Signal (Example)Kinase (PFK-2) ActivityPhosphatase (FBPase-2) ActivityEffect on Fru-2,6-P₂ Level
DephosphorylatedInsulinActiveInactiveIncrease
PhosphorylatedGlucagonInactiveActiveDecrease

Summary of the hormonal regulation of the bifunctional enzyme's activities and its impact on the concentration of fructose-2,6-bisphosphate. wikipedia.orgvaia.com

The central role of the PFK-2/FBPase-2 system is to catalyze both the synthesis and degradation of fructose-2,6-bisphosphate (Fru-2,6-P₂). wikipedia.orgnih.gov This molecule is not a glycolytic intermediate itself but functions as a potent signal that reflects the cell's glucose availability. frontiersin.org

Synthesis : When the kinase (PFK-2) domain is active, typically under conditions of high glucose and insulin signaling, the enzyme uses ATP to phosphorylate fructose-6-phosphate at the C-2 position, producing Fru-2,6-P₂. wikipedia.orgwikipedia.org The resulting increase in Fru-2,6-P₂ levels strongly activates phosphofructokinase-1 (PFK-1), the key rate-limiting enzyme of glycolysis, thereby stimulating the glycolytic pathway. wikipedia.orgresearchgate.net

Degradation : When the phosphatase (FBPase-2) domain is active, usually in response to glucagon signaling when glucose is scarce, it catalyzes the hydrolysis of the 2-phosphate from Fru-2,6-P₂, converting it back to fructose-6-phosphate. wikipedia.org The subsequent decrease in Fru-2,6-P₂ concentration relieves its activation of PFK-1 and its inhibition of fructose-1,6-bisphosphatase-1 (FBPase-1), thus inhibiting glycolysis and promoting gluconeogenesis. wikipedia.orgphysiology.org

Through this dual catalytic function, the PFK-2/FBPase-2 enzyme acts as a crucial metabolic switch, ensuring that the direction of flux through glycolysis and gluconeogenesis is appropriately aligned with the organism's physiological state. physiology.org

Allosteric and Post-translational Control of PFK-2/FBPase-2

The bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) is a critical regulator of carbohydrate metabolism, primarily by controlling the intracellular concentration of fructose-2,6-bisphosphate (Fru-2,6-P₂). wikipedia.org Fru-2,6-P₂ is a potent allosteric activator of phosphofructokinase-1 (PFK-1) and an inhibitor of fructose-1,6-bisphosphatase (FBPase-1), thereby coordinating the rates of glycolysis and gluconeogenesis. wikipedia.orgwikipedia.org The activity of PFK-2/FBPase-2 is itself subject to sophisticated allosteric and post-translational control, allowing for rapid metabolic adjustments in response to cellular and hormonal signals. vaia.comnih.gov

Allosteric Regulation: The kinase and phosphatase domains of PFK-2/FBPase-2 are allosterically regulated by several metabolites, which signal the cell's energetic and biosynthetic status. High concentrations of fructose-6-phosphate, the substrate for the kinase domain, not only promote the synthesis of Fru-2,6-P₂ but also inhibit its breakdown by the phosphatase domain, a phenomenon known as feed-forward stimulation. creative-proteomics.com Other metabolites also exert control; high levels of adenosine (B11128) monophosphate (AMP) or inorganic phosphate (Pi), indicative of a low energy state, stimulate the PFK-2 domain. wikipedia.orgnih.gov Conversely, phosphoenolpyruvate (PEP) and citrate, which are abundant when biosynthetic precursors are plentiful, inhibit PFK-2 activity. wikipedia.orgnih.gov The phosphatase (FBPase-2) domain is stimulated by compounds like sn-glycerol 3-phosphate and GTP, while being inhibited by its own substrate, Fru-2,6-P₂. nih.gov

Post-translational Control by Phosphorylation: The most significant regulatory mechanism for PFK-2/FBPase-2 is post-translational modification, specifically reversible phosphorylation, which dictates which of its catalytic activities is dominant. vaia.comnih.gov This covalent modification allows hormonal signals to control glycolytic flux. wikipedia.org The enzyme exists as a homodimer, with each subunit containing both a kinase and a phosphatase domain. vaia.comresearchgate.net

In the liver, hormonal signals regulate the phosphorylation state of a specific serine residue (Serine 32) near the N-terminus of the enzyme. wikipedia.orgdroracle.ai

Glucagon (Low Blood Glucose): When blood glucose levels are low, the pancreas secretes glucagon. This hormone initiates a signaling cascade that activates protein kinase A (PKA). wikipedia.orgaklectures.com PKA then phosphorylates the serine residue on the PFK-2/FBPase-2 enzyme. aklectures.comlibretexts.org This phosphorylation event inactivates the PFK-2 kinase domain and activates the FBPase-2 phosphatase domain. vaia.comlibretexts.org The activated FBPase-2 then dephosphorylates Fru-2,6-P₂ back to fructose-6-phosphate, lowering the concentration of the allosteric activator. aklectures.comlibretexts.org The resulting decrease in Fru-2,6-P₂ levels reduces the activation of PFK-1, thereby inhibiting glycolysis and promoting gluconeogenesis to restore blood glucose levels. wikipedia.orgaklectures.com

Insulin (High Blood Glucose): Conversely, when blood glucose levels are high, insulin is released. Insulin activates a protein phosphatase (such as phosphoprotein phosphatase) that dephosphorylates the PFK-2/FBPase-2 enzyme. wikipedia.orgaklectures.com Dephosphorylation activates the PFK-2 kinase domain and inactivates the FBPase-2 domain. vaia.comaklectures.com The active PFK-2 synthesizes Fru-2,6-P₂, which allosterically activates PFK-1, thus stimulating glycolysis. wikipedia.orgaklectures.com

It is important to note that different isoforms of PFK-2/FBPase-2 exist in different tissues, and their regulation can vary. wikipedia.org For example, the cardiac isoform (PFKFB2) is regulated differently. Hormones like adrenaline lead to the phosphorylation of serine residues (Ser 466 and Ser 483) in the C-terminus by kinases such as PKA and Protein Kinase B (Akt), which, in contrast to the liver isoform, activates the kinase (PFK-2) function to enhance glycolysis. wikipedia.orgatlasgeneticsoncology.org

Table 1: Allosteric and Post-translational Control of Liver PFK-2/FBPase-2
Regulator TypeRegulatorTarget DomainEffect on Domain ActivityOverall Metabolic Effect
AllostericFructose-6-phosphatePFK-2ActivationStimulates Glycolysis
AMP / Inorganic Phosphate (Pi)PFK-2Activation
Phosphoenolpyruvate (PEP) / CitratePFK-2InhibitionInhibits Glycolysis
sn-glycerol 3-phosphateFBPase-2Activation
Post-translationalPhosphorylation (via Glucagon/PKA)PFK-2 / FBPase-2PFK-2 Inactivated / FBPase-2 ActivatedInhibits Glycolysis / Stimulates Gluconeogenesis
Dephosphorylation (via Insulin/Phosphatase)PFK-2 / FBPase-2PFK-2 Activated / FBPase-2 InactivatedStimulates Glycolysis / Inhibits Gluconeogenesis

Other Fructose-6-phosphate Interacting Enzymes

Fructose-6-phosphate (F6P) is a central metabolic intermediate that stands at the crossroads of several major pathways beyond glycolysis and gluconeogenesis. creative-proteomics.comontosight.ai A variety of enzymes utilize F6P as a substrate, channelling it into different metabolic fates depending on the cell's needs.

Phosphoglucose Isomerase (PGI): This enzyme, also known as glucose-6-phosphate isomerase, catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to F6P. ontosight.ai This reaction is a crucial step in both glycolysis and gluconeogenesis, linking the metabolism of glucose and fructose. creative-proteomics.comontosight.ai

Phosphofructokinase-1 (PFK-1): In the committed step of glycolysis, PFK-1 catalyzes the irreversible ATP-dependent phosphorylation of F6P to fructose-1,6-bisphosphate (FBP). creative-proteomics.comportlandpress.com This reaction is a major regulatory point of glycolysis. portlandpress.com There are also pyrophosphate-dependent phosphofructokinases (PPi-PFK) found in some organisms that catalyze the reversible phosphorylation of F6P using inorganic pyrophosphate instead of ATP. portlandpress.comuniprot.org

Transketolase and Transaldolase: These are key enzymes of the pentose (B10789219) phosphate pathway (PPP). F6P is a substrate for both. Transketolase transfers a two-carbon unit from a ketose donor to an aldose acceptor, participating in reactions such as the conversion of F6P and glyceraldehyde-3-phosphate into erythrose-4-phosphate and xylulose-5-phosphate. Transaldolase transfers a three-carbon dihydroxyacetone group, for instance from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, to form F6P and erythrose-4-phosphate. Together, these enzymes provide a crucial link between the glycolytic and pentose phosphate pathways. libretexts.orgebi.ac.uk

Phosphomannoisomerase: This enzyme facilitates the entry of mannose into the glycolytic pathway. It catalyzes the reversible isomerization of mannose-6-phosphate (B13060355) to F6P. libretexts.org

Glutamine-Fructose-6-Phosphate Aminotransferase (GFAT): This is the rate-limiting enzyme of the hexosamine biosynthetic pathway. It converts F6P and glutamine into glucosamine-6-phosphate and glutamate. taylorandfrancis.com This pathway is essential for the synthesis of UDP-N-acetylglucosamine, a precursor for protein and lipid glycosylation. taylorandfrancis.com

Table 2: Other Enzymes Interacting with Fructose-6-phosphate
EnzymeReaction Involving Fructose-6-phosphateMetabolic Pathway
Phosphoglucose Isomerase (PGI)Glucose-6-phosphate ↔ Fructose-6-phosphateGlycolysis / Gluconeogenesis
Phosphofructokinase-1 (PFK-1)Fructose-6-phosphate + ATP → Fructose-1,6-bisphosphate + ADPGlycolysis
TransaldolaseSedoheptulose-7-P + Glyceraldehyde-3-P ↔ Fructose-6-phosphate + Erythrose-4-PPentose Phosphate Pathway
TransketolaseFructose-6-phosphate + Glyceraldehyde-3-P ↔ Erythrose-4-P + Xylulose-5-PPentose Phosphate Pathway
PhosphomannoisomeraseMannose-6-phosphate ↔ Fructose-6-phosphateMannose Metabolism
Glutamine-Fructose-6-Phosphate Aminotransferase (GFAT)Fructose-6-phosphate + Glutamine → Glucosamine-6-phosphate + GlutamateHexosamine Biosynthesis

Fructose 6 Phosphate in Major Metabolic Pathways Research

Glycolysis and Fructose-6-phosphate Research

Fructose-6-phosphate is a crucial intermediate in glycolysis, the metabolic pathway responsible for breaking down glucose to produce energy. Its conversion to fructose-1,6-bisphosphate is one of the most tightly regulated steps in this pathway.

Regulatory Nodes Involving Fructose-6-phosphate in Glycolytic Flux Control

The enzyme phosphofructokinase-1 (PFK-1) catalyzes the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a rate-limiting step that commits glucose carbons to the glycolytic pathway libretexts.orgontosight.aicreative-proteomics.comwikipedia.org. PFK-1 activity is subject to complex allosteric regulation by various metabolites, reflecting the cell's energy status.

Allosteric Regulation of PFK-1: PFK-1 is activated by AMP, ADP, and fructose-2,6-bisphosphate (F2,6BP), signaling low energy levels and promoting glycolysis. Conversely, high concentrations of ATP and citrate (B86180) inhibit PFK-1, indicating sufficient energy and a need to slow down glucose breakdown libretexts.orgcreative-proteomics.comnih.govfrontiersin.org. Fructose-6-phosphate itself serves as a substrate for PFK-1, and its concentration directly influences the enzyme's catalytic rate biologists.com.

Fructose-6-phosphate in Other Pathways: Beyond glycolysis, fructose-6-phosphate can also be channeled into the hexosamine biosynthetic pathway, contributing to the synthesis of amino sugars for glycoproteins and proteoglycans nih.gov. Furthermore, it serves as a precursor in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway frontiersin.orglibretexts.orgvt.edulibretexts.org.

Table 1: Allosteric Regulation of Phosphofructokinase-1 (PFK-1)

EffectorEffect on PFK-1 ActivityCellular Signal
AMPActivationLow cellular energy (ATP depletion)
ADPActivationLow cellular energy (ATP depletion)
Fructose-2,6-bisphosphate (F2,6BP)Potent ActivationHigh glycolytic flux, signaling abundance
ATPInhibitionHigh cellular energy (ATP sufficiency)
CitrateInhibitionHigh energy charge, TCA cycle intermediates

Integration of Fructose-6-phosphate into Glycolytic Oscillations Research

Glycolytic oscillations, characterized by rhythmic fluctuations in the concentrations of glycolytic intermediates, are a well-documented phenomenon, particularly in yeast and pancreatic beta-cells biologists.comnih.govscielo.org.mxplos.orgresearchgate.net. These oscillations are often driven by the autocatalytic feedback loop involving PFK-1 and its product, fructose-1,6-bisphosphate (FBP) biologists.comnih.govresearchgate.net.

Role of Fructose-6-phosphate: Fructose-6-phosphate is the substrate for PFK-1 in this oscillatory system. Research indicates that fructose-6-phosphate exhibits relatively large concentration amplitudes among the oscillating intermediates, highlighting its dynamic role biologists.com. The regulation of PFK-1 by fructose-2,6-bisphosphate (F2,6BP) is also crucial for modulating the frequency and amplitude of these glycolytic oscillations plos.orgyoutube.comnih.gov. Mathematical models of glycolysis often incorporate the kinetics of PFK, considering the influence of Fructose-6-phosphate, FBP, and other regulatory molecules to replicate these dynamic behaviors scielo.org.mx.

Gluconeogenesis and Fructose-6-phosphate Research

Fructose-6-phosphate is a key intermediate in gluconeogenesis, the process by which glucose is synthesized from non-carbohydrate precursors. It occupies a central position in the reciprocal regulation between glycolysis and gluconeogenesis.

Role of Fructose-6-phosphate in Substrate Cycling with Gluconeogenesis

Substrate cycling, or futile cycling, occurs when opposing enzymatic reactions of glycolysis and gluconeogenesis operate simultaneously, leading to the net hydrolysis of ATP without productive synthesis. The interconversion of fructose-6-phosphate and fructose-1,6-bisphosphate is a prime example of such a cycle, catalyzed by PFK-1 (glycolysis) and fructose-1,6-bisphosphatase (FBPase-1) (gluconeogenesis) nih.govwikipedia.orgyoutube.comnih.gov.

Enzymatic Basis of Cycling: PFK-1 phosphorylates fructose-6-phosphate to fructose-1,6-bisphosphate, consuming ATP, while FBPase-1 dephosphorylates fructose-1,6-bisphosphate to fructose-6-phosphate, releasing inorganic phosphate wikipedia.orglibretexts.orgpressbooks.pub. The rate of this cycle is influenced by the activities of both enzymes and the cellular levels of fructose-6-phosphate nih.gov. Hormonal signals, such as glucagon (B607659), can increase substrate cycling, promoting gluconeogenesis nih.govnih.gov.

Table 2: Substrate Cycling Between Glycolysis and Gluconeogenesis

PathwayEnzymeReaction DirectionKey Substrates/ProductsEnergy Requirement
GlycolysisPhosphofructokinase-1Fructose-6-phosphate → Fructose-1,6-bisphosphateFructose-6-phosphate, ATPATP Consumption
GluconeogenesisFructose-1,6-bisphosphataseFructose-1,6-bisphosphate → Fructose-6-phosphateFructose-1,6-bisphosphate, PiATP Hydrolysis

Regulatory Mechanisms Diverting Fructose-6-phosphate from Glycolysis to Gluconeogenesis

The direction of metabolic flux between glycolysis and gluconeogenesis is tightly controlled, with fructose-6-phosphate being a key junction. This control is largely mediated by hormonal signals and the cellular energy state.

Fructose-2,6-bisphosphate (F2,6BP): F2,6BP is a potent allosteric regulator that plays a critical role in directing flux. It activates PFK-1, thereby promoting glycolysis, and simultaneously inhibits FBPase-1, thereby suppressing gluconeogenesis nih.govnih.govyoutube.comyoutube.comlibretexts.orgresearchgate.net. When F2,6BP levels are high, glycolysis is favored; conversely, low F2,6BP levels favor gluconeogenesis.

Hormonal and Energy Charge Regulation: Hormones like glucagon and insulin (B600854) influence the levels of F2,6BP. Glucagon signaling typically leads to a decrease in F2,6BP, promoting gluconeogenesis, while insulin promotes glycolysis by increasing F2,6BP youtube.comnih.govnih.gov. The cellular energy charge, reflected in the ATP/AMP ratio, also dictates pathway direction: high energy favors gluconeogenesis, while low energy favors glycolysis libretexts.orgpressbooks.pub. These mechanisms ensure that fructose-6-phosphate is channeled towards the pathway that meets the cell's current metabolic needs.

Pentose Phosphate Pathway (PPP) and Fructose-6-phosphate Research

The pentose phosphate pathway (PPP) is a metabolic route that branches off from glycolysis, primarily to generate NADPH and pentose sugars (like ribose-5-phosphate) for biosynthesis and redox defense, rather than ATP frontiersin.orglibretexts.orgvt.edulibretexts.org.

Fructose-6-phosphate's Interconnection: The non-oxidative phase of the PPP involves enzymes like transketolase and transaldolase, which interconvert sugar phosphates. These reactions produce fructose-6-phosphate and glyceraldehyde-3-phosphate as key intermediates frontiersin.orglibretexts.orgvt.edulibretexts.org. These F6P molecules can then be shunted back into the glycolytic pathway, linking the PPP to central carbon metabolism and allowing for the efficient utilization of carbon skeletons libretexts.orgvt.edulibretexts.org. This flexibility allows cells to balance the production of NADPH and nucleotides with their energy demands.

Table 3: Fructose-6-phosphate in the Pentose Phosphate Pathway

Pathway ComponentRole of Fructose-6-phosphateSignificance
Non-Oxidative PPPProduct of transketolase and transaldolase reactionsLinks PPP intermediates back to glycolysis/gluconeogenesis
Glycolysis/GluconeogenesisSubstrate for PFK-1 (glycolysis) or precursor for glucose-6-phosphate (gluconeogenesis)Allows metabolic flexibility and efficient carbon utilization

Compound List:

Fructose-6-phosphate (F6P)

Glucose-6-phosphate (G6P)

Fructose-1,6-bisphosphate (FBP)

Glyceraldehyde-3-phosphate (G3P)

Pyruvate

ATP

ADP

AMP

Fructose-2,6-bisphosphate (F2,6BP)

Ribose-5-phosphate (R5P)

NADPH

Inorganic Phosphate (Pi)

Regulation and Signaling Mediated by Fructose 6 Phosphate Research

Transcriptional and Translational Control of Fructose-6-phosphate Pathway Enzymes

Beyond immediate allosteric modulation, the cellular levels and activities of enzymes involved in F6P metabolism are also controlled through longer-term transcriptional and translational mechanisms. These mechanisms allow cells to adapt their metabolic capacity in response to hormonal signals and prolonged changes in nutrient availability.

Post-Translational Modifications Affecting Fructose-6-phosphate Metabolism

Post-translational modifications (PTMs) offer another layer of regulation for enzymes involved in F6P metabolism, altering their activity, stability, or localization. Phosphorylation is a key PTM mechanism. For example, the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFKFB), which synthesizes F2,6BP from F6P, is regulated by phosphorylation. Hormonal signals, such as glucagon (B607659), lead to the phosphorylation of PFKFB by protein kinase A (PKA), which activates its phosphatase activity (FBPase-2) and inhibits its kinase activity (PFK-2). This reduces F2,6BP levels, thereby decreasing PFK-1 activity and promoting gluconeogenesis . Other PTMs like acetylation and ubiquitination can also influence the activity and degradation of glycolytic enzymes, indirectly affecting F6P metabolism, though specific examples directly tied to F6P itself are less commonly highlighted than those for PFK-1 or FBPase-1.

Fructose-6-phosphate as a Signaling Molecule or Precursor in Research

F6P's significance extends beyond being a substrate; it acts as a signaling molecule or a precursor to key signaling molecules, linking metabolic state to cellular responses.

Fructose-2,6-bisphosphate Synthesis and its Regulatory Role on Fructose-6-phosphate Flux

Fructose-6-phosphate is the direct precursor for the synthesis of fructose-2,6-bisphosphate (F2,6BP), catalyzed by the enzyme phosphofructokinase-2 (PFK-2), which is part of the bifunctional PFKFB enzyme complex . F2,6BP is a critical allosteric regulator that profoundly influences the flux through the F6P-to-F1,6BP conversion. As detailed in section 4.1, F2,6BP strongly activates PFK-1, thereby promoting glycolysis, and inhibits FBPase-1, thereby suppressing gluconeogenesis wikipedia.org. This dual action makes F2,6BP a central hub for coordinating glucose metabolism in response to hormonal signals like insulin (B600854) and glucagon. For instance, insulin promotes F2,6BP synthesis, favoring glycolysis, while glucagon promotes its degradation, favoring gluconeogenesis .

O-GlcNAcylation Pathway Regulation by Fructose-6-phosphate Levels

Intracellular levels of F6P are closely linked to the O-linked N-acetylglucosamine (O-GlcNAc) modification pathway. The hexosamine biosynthetic pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc)—the substrate for O-GlcNAcylation—begins with F6P. F6P is converted to glucosamine-6-phosphate by glutamine-fructose-6-phosphate transaminase 1 (GFPT1) nih.govpnas.orgpnas.org. Elevated F6P levels can thus increase the flux through the HBP, leading to higher intracellular UDP-GlcNAc. This, in turn, can enhance O-GlcNAcylation of various cellular proteins, including transcription factors and signaling molecules, influencing a wide range of cellular processes such as gene expression, protein stability, and metabolic signaling nih.govpnas.orgpnas.org. Research suggests that fructose (B13574) itself, when metabolized to F6P, can stimulate the mTOR signaling pathway via the HBP, impacting cell proliferation and protein synthesis pnas.orgpnas.org.

Advanced Research Methodologies for Studying Fructose 6 Phosphate

Isotopic Tracing and Metabolic Flux Analysis of Fructose-6-phosphate

Isotopic tracing and metabolic flux analysis are powerful techniques to quantitatively assess the flow of metabolites through biochemical pathways. These methods provide a dynamic view of cellular metabolism that goes beyond the static measurement of metabolite concentrations.

Stable Isotope Labeling Techniques for Fructose-6-phosphate Pathway Elucidation

Stable isotope labeling is a non-radioactive method used to trace the metabolic fate of atoms through a network of biochemical reactions. nih.gov By supplying cells or organisms with a substrate enriched with a stable isotope, such as carbon-13 (¹³C), researchers can track the incorporation of the isotope into downstream metabolites, including Fructose-6-phosphate and its derivatives. nih.gov

One common approach involves the use of ¹³C-labeled glucose. As glucose is metabolized, the ¹³C atoms are incorporated into various intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to analyze the mass isotopomer distribution of these metabolites. This distribution provides valuable information about the relative activities of different pathways. For instance, the pattern of ¹³C labeling in Fructose-6-phosphate can help distinguish between its synthesis directly from glucose-6-phosphate versus its formation through the reversible reactions of the pentose phosphate pathway. nih.govnih.gov

Recent advancements in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have enabled the sensitive and accurate quantification of sugar phosphates, including Fructose-6-phosphate, in complex biological samples. acs.org Chemical derivatization methods have been developed to enhance the separation and detection of sugar phosphate isomers, further improving the resolution of isotopic labeling studies. acs.org

Computational Modeling and Fluxomics for Fructose-6-phosphate Metabolism

Metabolic flux analysis (MFA), or fluxomics, is a computational method that uses the data from stable isotope labeling experiments to calculate the rates (fluxes) of intracellular metabolic reactions. nih.gov By constructing a stoichiometric model of the relevant metabolic network and incorporating the measured isotopic labeling patterns, MFA can provide a quantitative map of carbon flow through pathways involving Fructose-6-phosphate. nih.gov

Computational models of fructose (B13574) metabolism have been developed to investigate the intricate interplay between glycolysis, the pentose phosphate pathway, and other connected pathways. researchgate.netfrontiersin.orgmdpi.comnih.gov These models often take the form of a system of ordinary differential equations that describe the dynamic changes in metabolite concentrations over time. frontiersin.orgnih.gov Kinetic parameters for the enzymes involved, such as Michaelis-Menten constants and inhibitor constants, are crucial inputs for these models. nrel.govvu.nl

These computational approaches have been instrumental in understanding how metabolic fluxes are redirected under different physiological or pathological conditions. For example, kinetic models have been used to simulate the effects of oxidative stress on the pentose phosphate pathway and to elucidate the regulatory mechanisms that control the partitioning of Fructose-6-phosphate between glycolysis and the pentose phosphate pathway. biorxiv.org

Enzymatic Assays and Kinetic Characterization of Fructose-6-phosphate Interactions

The enzymes that produce and consume Fructose-6-phosphate are critical control points in cellular metabolism. Enzymatic assays and detailed kinetic characterization of these enzymes are essential for understanding their regulatory properties and their response to various metabolic signals.

Enzymatic assays for Fructose-6-phosphate typically involve coupled enzyme reactions that lead to the production of a readily detectable product, such as a fluorescent compound or a change in absorbance. mdpi.com Commercially available assay kits provide a standardized and sensitive method for quantifying Fructose-6-phosphate in a variety of biological samples. mdpi.com These assays are crucial for both basic research and clinical diagnostics.

The kinetic properties of enzymes that interact with Fructose-6-phosphate, such as phosphofructokinase (PFK) and fructose-1,6-bisphosphatase (FBPase), have been extensively studied. These studies determine key kinetic parameters, including the Michaelis-Menten constant (Km) for Fructose-6-phosphate, the maximum reaction velocity (Vmax), and the effects of allosteric activators and inhibitors.

EnzymeSubstrate/ProductEffectorKinetic ParameterValueOrganism/Tissue
PhosphofructokinaseFructose-6-phosphateATP (inhibitor)Km1.05 mMSetaria cervi
PhosphofructokinaseFructose-6-phosphateFructose-1,6-bisphosphate (inhibitor)Ki0.18 µMSetaria cervi
Fructose-1,6-bisphosphataseFructose-1,6-bisphosphateFructose-2,6-bisphosphate (inhibitor)Ki0.13 µMHuman Muscle
Fructose-1,6-bisphosphataseFructose-1,6-bisphosphateAMP (inhibitor)-Synergistic inhibition with Fructose-2,6-bisphosphateHuman Muscle

This table presents a selection of kinetic parameters for enzymes that interact with fructose-6-phosphate or its related metabolites. The values are indicative and can vary depending on the experimental conditions.

These kinetic data are fundamental for building accurate computational models of metabolic pathways and for understanding how the activities of these key regulatory enzymes are controlled in response to the cell's energy status and metabolic needs.

Structural Biology Techniques Applied to Fructose-6-phosphate Binding Proteins

Understanding the three-dimensional structure of enzymes that bind to Fructose-6-phosphate provides invaluable insights into their catalytic mechanisms and regulatory properties. X-ray crystallography and cryo-electron microscopy are the primary techniques used to determine the atomic-level structures of these protein-ligand complexes.

X-ray Crystallography of Fructose-6-phosphate Bound Enzymes

X-ray crystallography has been instrumental in revealing the detailed architecture of the active and allosteric sites of numerous enzymes that interact with Fructose-6-phosphate. This technique requires the protein to be crystallized, after which it is exposed to a beam of X-rays. The diffraction pattern produced by the crystal can then be used to calculate the electron density and, consequently, the atomic structure of the protein.

Crystal structures of phosphofructokinase (PFK) from various organisms have been solved in complex with Fructose-6-phosphate and other ligands, such as ATP and allosteric effectors. These structures have elucidated the conformational changes that occur upon substrate binding and allosteric regulation, providing a molecular basis for the enzyme's cooperative and allosteric behavior. For example, the structure of Escherichia coli phosphofructokinase-2 in complex with Fructose-6-phosphate has been determined to a resolution of 2.00 Å.

Similarly, the crystal structure of fructose-1,6-bisphosphatase (FBPase) has been solved in the presence of its product, Fructose-6-phosphate, and the allosteric inhibitor AMP. This structure revealed significant conformational changes compared to the unligated enzyme, explaining how AMP binding at a distant allosteric site can inhibit the enzyme's catalytic activity.

PDB IDEnzymeOrganismResolution (Å)Ligands
3N1CPhosphofructokinase-2Escherichia coli2.00Fructose-6-phosphate
1FBPFructose-1,6-bisphosphataseSus scrofa (pig)2.50Fructose-6-phosphate, AMP, Mg²⁺

This table provides examples of Protein Data Bank (PDB) entries for enzymes crystallized in the presence of Fructose-6-phosphate.

Cryo-Electron Microscopy Studies of Fructose-6-phosphate Related Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic macromolecular complexes that are often difficult to crystallize. In cryo-EM, a sample is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. Thousands of images of individual particles are then computationally averaged to reconstruct a three-dimensional structure.

While cryo-EM has been widely applied to study large cellular machinery, its application to smaller enzymes is becoming more feasible with recent technological advancements. A notable example is the cryo-EM study of human liver phosphofructokinase-1 (PFKL). This study revealed the structures of PFKL in both its active (R-state) and inactive (T-state) conformations, providing insights into the allosteric regulatory mechanisms of this key glycolytic enzyme. The structures showed how the binding of ATP at multiple sites and an autoinhibitory C-terminus contribute to the stabilization of the inactive T-state. Furthermore, the study demonstrated that PFKL can form filaments in both conformational states.

These structural studies, whether by X-ray crystallography or cryo-EM, are crucial for a complete understanding of how the function of Fructose-6-phosphate-binding proteins is governed by their three-dimensional architecture.

NMR Spectroscopy for Fructose-6-phosphate Conformational Analysis in Enzymatic Context

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution, providing valuable insights into how Fructose-6-phosphate (F6P) interacts with enzymes. By analyzing the magnetic properties of atomic nuclei, NMR can determine the specific form (anomer and tautomer) of F6P that binds to an enzyme's active site and participates in catalysis.

Researchers have employed 1D and 2D NMR methods to study the isomerization of F6P to Glucose-6-phosphate (G6P) catalyzed by the enzyme phosphoglucose (B3042753) isomerase. nih.gov These studies can track the fate of specific hydrogen atoms during the reaction. For instance, when the reaction is carried out in heavy water (²H₂O), NMR can detect the exchange of hydrogen atoms on F6P with deuterons from the solvent, revealing that the isomerization proceeds through a cis-enediol intermediate. nih.gov This level of detail confirms the reaction mechanism and the specific conformation of the substrate within the enzyme's active site.

To further probe the enzymatic specificity for F6P's conformation, scientists use structurally locked, isosteric analogues. These are molecules that mimic a single, specific form of F6P but cannot interconvert between its different isomeric forms (e.g., α- and β-furanose anomers or the acyclic keto form) in solution. researchgate.net By testing the activity of these analogues with an enzyme like phosphofructokinase, researchers can determine which specific conformation is recognized and processed. For example, one study found that an analogue of β-D-fructofuranose-6-P acted as a substrate for phosphofructokinase, while an analogue of α-D-fructofuranose-6-P acted as a competitive inhibitor, and analogues of the acyclic keto form were inactive. researchgate.net This demonstrates that the enzyme's binding site is highly specific for the cyclic β-anomer of Fructose-6-phosphate. researchgate.net

Table 1: Fructose-6-phosphate Analogues in Phosphofructokinase Specificity Studies

AnalogueF6P Form MimickedEnzymatic ActivityKinetic Parameter
2,5-Anhydro-D-mannitol-1-Pβ-D-fructofuranose-6-PAlternate SubstrateK_m = 0.41 mM; V_max = 87% (relative to F6P)
2,5-Anhydro-D-glucitol-6-Pα-D-fructofuranose-6-PCompetitive InhibitorK_i = 0.34 mM
D-Mannitol-1-PAcyclic keto formInactiveNot applicable
D-Glucitol-6-PAcyclic keto formInactiveNot applicable

This table summarizes the findings on how different structurally locked analogues of Fructose-6-phosphate interact with phosphofructokinase, revealing the enzyme's high specificity for the β-furanose anomer. Data sourced from a kinetic analysis of isosteric analogues. researchgate.net

Genetic Manipulation and Knockout/Knockdown Models for Fructose-6-phosphate Pathway Research

Genetic manipulation, particularly through the creation of knockout (KO) or knockdown models, is a cornerstone of modern biological research, allowing scientists to investigate the function of specific genes within metabolic pathways involving Fructose-6-phosphate. In a knockout model, a specific gene is rendered completely non-functional, while in a knockdown model, its expression is significantly reduced. By observing the physiological and biochemical consequences of removing or reducing a particular enzyme or regulatory protein, researchers can deduce its role in the context of the F6P pathway.

These findings directly demonstrated that the Chrebp protein is a critical mediator of the metabolic shift toward fat storage caused by high fructose intake. nih.gov Such models are invaluable for dissecting the complex regulatory networks that connect carbohydrate metabolism, where F6P is a central intermediate, to other major metabolic processes like lipid synthesis. The phenotypic changes observed in these genetically modified animals provide clear evidence for the in vivo function of genes within the broader metabolic network influenced by F6P.

Table 2: Phenotypic Effects of Chrebp Knockout in Mice on a High-Fructose Diet

PhenotypeWild-Type MiceChrebp Knockout MiceConclusion
De Novo LipogenesisIncreasedAttenuatedChrebp is required for fructose-induced fat synthesis.
VLDL SecretionIncreasedDecreasedChrebp mediates the export of fats from the liver.
Hepatic Fat AccumulationSignificantReducedAbsence of Chrebp protects against fructose-induced fatty liver.
Fgf21 Gene ExpressionIncreasedAbsentFructose-induced Fgf21 expression is dependent on Chrebp.

This table illustrates the key differences observed between wild-type and Chrebp knockout mice when challenged with a high-fructose diet, highlighting the central role of the Chrebp gene in mediating the effects of fructose metabolism. nih.gov

Proteomics and Metabolomics Approaches to Fructose-6-phosphate Regulation

Proteomics and metabolomics are large-scale analytical approaches that provide a comprehensive snapshot of the proteins and small-molecule metabolites, respectively, within a biological system at a specific point in time. These "omics" technologies are instrumental in understanding the complex regulation of metabolic pathways involving Fructose-6-phosphate.

Metabolomics, in particular, allows for the quantification of F6P and numerous other related metabolites simultaneously, offering a holistic view of cellular metabolism. creative-proteomics.com By comparing the metabolomic profiles of cells or tissues under different conditions (e.g., fasting vs. fed states), researchers can identify widespread metabolic shifts that are orchestrated around key regulatory nodes. For example, a study using gas chromatography-mass spectrometry (GC-MS) based metabolic profiling investigated the cardiac metabolism of transgenic mice with constitutively high levels of fructose-2,6-bisphosphate, a potent allosteric activator of a key glycolytic enzyme that uses F6P. nih.gov The analysis revealed that sustaining high levels of this F6P-derived regulator during fasting led to significant changes in pathways beyond glycolysis, most notably a ~40% increase in all branched-chain amino acids (BCAAs). nih.gov This demonstrates how metabolomics can uncover previously unknown connections between F6P-related regulation and other metabolic networks.

Fructose 6 Phosphate in Diverse Biological Systems Research

Microbial Fructose-6-phosphate Metabolism Research

The metabolism of Fructose-6-phosphate in microorganisms is fundamental to their bioenergetics and biosynthetic capabilities. Its role is particularly prominent in the central carbon metabolism of bacteria, archaea, and fungi, where it serves as a key intermediate in the pathways that break down sugars to generate energy and produce precursors for other essential molecules.

Bacterial and Archaeal Pathways Involving Fructose-6-phosphate (e.g., E. coli)

In bacteria such as Escherichia coli, Fructose-6-phosphate is a key player in both glycolysis and the pentose (B10789219) phosphate (B84403) pathway. In the classic Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, glucose is first phosphorylated to glucose-6-phosphate (G6P), which is then isomerized to Fructose-6-phosphate. nih.gov This Fructose-6-phosphate is subsequently phosphorylated to fructose-1,6-bisphosphate, a critical regulatory step in glycolysis. researchgate.net The pentose phosphate pathway, another vital metabolic route, also utilizes Fructose-6-phosphate. This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and combating oxidative stress, and for producing precursors for nucleotide synthesis. nih.govmdpi.com The non-oxidative phase of the pentose phosphate pathway involves the interconversion of various sugar phosphates, including Fructose-6-phosphate. nih.gov

In some archaea, particularly halophilic (salt-loving) ones, a modified version of the EMP pathway is used for fructose (B13574) degradation. In this pathway, fructose is first phosphorylated to fructose-1-phosphate, which is then further phosphorylated to fructose-1,6-bisphosphate before being cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP). nih.gov Research on the haloarchaeon Haloferax volcanii has revealed that fructose uptake is mediated by a bacterial-like phosphoenolpyruvate-dependent phosphotransferase system (PTS), which generates fructose-1-phosphate. This is then converted to fructose-1,6-bisphosphate and subsequently cleaved by a class II fructose-1,6-bisphosphate aldolase (B8822740). nih.govasm.org

Organism/GroupPathwayRole of Fructose-6-phosphateKey Enzymes
Escherichia coliGlycolysis (EMP Pathway)IntermediatePhosphoglucose (B3042753) isomerase, Phosphofructokinase
Escherichia coliPentose Phosphate PathwayIntermediate in the non-oxidative phaseTransketolase, Transaldolase
Halophilic ArchaeaModified EMP Pathway (Fructose degradation)Not a direct intermediate in the initial stepsFructose-1-phosphate kinase, Fructose-1,6-bisphosphate aldolase

Fungal Fructose-6-phosphate Metabolism and Regulation

In fungi, Fructose-6-phosphate is a central molecule in both glycolysis and gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. The enzyme fructose-1,6-bisphosphatase, which converts fructose-1,6-bisphosphate to Fructose-6-phosphate, is crucial for gluconeogenesis and has been shown to be essential for the virulence of some pathogenic fungi, such as Candida albicans. nih.govnih.gov

The regulation of Fructose-6-phosphate metabolism is critical for fungal cells. In the yeast Saccharomyces cerevisiae, the enzyme phosphofructokinase, which phosphorylates Fructose-6-phosphate, is allosterically regulated by various molecules, including fructose-2,6-bisphosphate and AMP. Fructose-1,6-bisphosphate, the product of this reaction, can also influence the activity of phosphofructokinase. nih.gov Some fungi, like the opportunistic pathogen Cryptococcus neoformans, possess an enzyme called xylulose 5-phosphate/fructose 6-phosphate phosphoketolase (Xfp), which was previously thought to be exclusive to bacteria. This enzyme can use Fructose-6-phosphate to produce acetyl-phosphate, linking carbohydrate metabolism to other biosynthetic pathways. nih.gov

Furthermore, light can influence carbohydrate metabolism in some fungi. In Phycomyces blakesleeanus, light exposure leads to higher concentrations of Fructose-6-phosphate and other glycolytic intermediates. researchgate.net

Plant Fructose-6-phosphate Metabolism Research

In plants, Fructose-6-phosphate plays a pivotal role in both the generation of carbohydrates through photosynthesis and their subsequent storage and transport. It is a key intermediate in the Calvin cycle and the biosynthesis of starch and sucrose.

Photosynthetic Carbon Metabolism and Fructose-6-phosphate

During photosynthesis, the Calvin cycle is the primary pathway for carbon fixation in C3 plants. oup.com In the regenerative phase of the Calvin cycle, a series of reactions convert triose phosphates into ribulose-1,5-bisphosphate, the acceptor molecule for CO2. wikipedia.org Within this phase, Fructose-6-phosphate is synthesized from triose phosphates (glyceraldehyde-3-phosphate and dihydroxyacetone phosphate) by the sequential action of aldolase and fructose-1,6-bisphosphatase. libretexts.orgsaylor.org Fructose-6-phosphate then serves as a precursor for the regeneration of ribulose-1,5-bisphosphate and can also be diverted for the synthesis of other carbohydrates. oup.com The conversion of fructose-1,6-bisphosphate to Fructose-6-phosphate is considered a rate-limiting step in the Calvin cycle. libretexts.org

PathwayLocationRole of Fructose-6-phosphateKey Enzymes
Calvin CycleChloroplast StromaIntermediate in the regeneration of RuBPAldolase, Fructose-1,6-bisphosphatase

Starch and Sucrose Synthesis Pathways Involving Fructose-6-phosphate

Fructose-6-phosphate is a critical branch point for the synthesis of starch and sucrose, the primary storage and transport carbohydrates in plants, respectively. oup.com

Starch Synthesis: In the chloroplasts, Fructose-6-phosphate can be converted to glucose-6-phosphate and then to glucose-1-phosphate, which is the precursor for ADP-glucose, the activated form of glucose used for starch synthesis. plantphysprimer.comoup.com This process allows for the storage of fixed carbon within the chloroplasts during periods of high photosynthetic activity. oup.com

Sucrose Synthesis: In the cytoplasm, triose phosphates exported from the chloroplast are converted to Fructose-6-phosphate. plantphysprimer.comfrontiersin.org This Fructose-6-phosphate then reacts with UDP-glucose to form sucrose-6-phosphate, which is subsequently dephosphorylated to sucrose. frontiersin.orglibretexts.org Sucrose is the major form of transportable carbohydrate in most plants. plantphysprimer.com

The partitioning of carbon between starch and sucrose synthesis is tightly regulated, and Fructose-6-phosphate is at the heart of this regulation. The concentration of fructose-2,6-bisphosphate, a potent regulatory molecule, is influenced by the levels of Fructose-6-phosphate and other metabolites. nih.govnih.gov Fructose-2,6-bisphosphate inhibits the cytosolic fructose-1,6-bisphosphatase, thereby regulating the flow of carbon towards sucrose synthesis. nih.govnih.gov

CarbohydrateLocation of SynthesisRole of Fructose-6-phosphateKey Enzymes in F6P Utilization
StarchChloroplastPrecursorPhosphoglucoisomerase, Phosphoglucomutase
SucroseCytosolSubstrateSucrose-phosphate synthase

Animal Fructose-6-phosphate Metabolism Research (Excluding Clinical Human Data)

In animals, Fructose-6-phosphate is a key intermediate in the central metabolic pathways of glycolysis and gluconeogenesis, which are responsible for the breakdown of glucose for energy and the synthesis of glucose, respectively.

In the glycolytic pathway, Fructose-6-phosphate is formed from glucose-6-phosphate and is then phosphorylated to fructose-1,6-bisphosphate by the enzyme phosphofructokinase-1 (PFK-1). This is a major regulatory step in glycolysis. nih.gov Conversely, in gluconeogenesis, the enzyme fructose-1,6-bisphosphatase-1 (FBP-1) catalyzes the hydrolysis of fructose-1,6-bisphosphate to Fructose-6-phosphate. nih.govjackwestin.com The activities of PFK-1 and FBP-1 are reciprocally regulated to prevent a futile cycle of glucose breakdown and synthesis. nih.gov

Research in canine models has shown that both the liver and the kidney have the capacity for gluconeogenesis. nih.gov Studies on the enzymes PFK-1 and FBP-1 in beagle dogs have revealed differences in their activity and subunit composition between the liver and the kidney, suggesting that glucose metabolism may be regulated differently in these organs. nih.gov

PathwayRole of Fructose-6-phosphateKey Enzymes
GlycolysisIntermediatePhosphofructokinase-1 (PFK-1)
GluconeogenesisProductFructose-1,6-bisphosphatase-1 (FBP-1)

Vertebrate Fructose-6-phosphate Metabolism in Specific Tissues (e.g., Liver, Muscle) - Animal Models

Fructose-6-phosphate (F6P) is a critical metabolic intermediate in vertebrates, and its metabolism is highly tissue-specific, primarily differing between the liver and skeletal muscle. Animal models have been instrumental in elucidating these distinct roles.

Liver: In the liver, F6P is a central player in maintaining glucose homeostasis. It sits at the crossroads of glycolysis (glucose breakdown) and gluconeogenesis (glucose synthesis). The flux of F6P through these pathways is tightly regulated by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), which synthesizes and degrades fructose 2,6-bisphosphate (Fru-2,6-P2). Fru-2,6-P2 is a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), the enzyme that converts F6P to fructose-1,6-bisphosphate in a committed step of glycolysis, and an inhibitor of fructose-1,6-bisphosphatase (FBPase-1), which catalyzes the reverse reaction in gluconeogenesis. researchgate.net

Studies using rat and mouse models have demonstrated the dynamic nature of the fructose 6-phosphate/fructose 1,6-bisphosphate cycle. In fed rats, it was calculated that approximately 15% of the glucose formed by the liver is recycled through triose phosphates, a process dependent on the concentrations of F6P and fructose 1,6-bisphosphate. nih.gov In starved animals, however, phosphofructokinase activity is largely inactive, halting this cycle. nih.gov Hormonal control is paramount; glucagon (B607659), a hormone signaling low blood glucose, inhibits this recycling process, favoring gluconeogenesis. nih.gov Research on hepatocytes from chickens has also confirmed that glucagon lowers Fru-2,6-P2 levels, thereby inhibiting glycolysis and promoting glucose synthesis. nih.gov Furthermore, studies in rats have shown that a high-fructose diet can impair liver metabolism and decrease insulin (B600854) sensitivity, a condition that can be counteracted by certain probiotics. nih.gov

Muscle: In skeletal muscle, the metabolic role of F6P is primarily directed towards glycolysis to generate ATP for muscle contraction. Unlike the liver, muscle tissue lacks glucose-6-phosphatase and thus cannot release free glucose into the bloodstream. wikipedia.org The muscle isoform of FBPase, FBPase-2 (Fbp2), is not primarily involved in gluconeogenesis but is hypothesized to participate in a "futile cycle" with PFK-1. nih.gov This cycling between F6P and fructose-1,6-bisphosphate generates heat, and research using Fbp2 knockout mice has shown its importance in whole-body thermal homeostasis during cold stress. nih.gov

Animal studies have identified FBPase in the skeletal muscle of a wide range of vertebrates, including humans, dogs, rats, rabbits, pigeons, and frogs. nih.gov Its activity is inhibited by AMP, indicating that when cellular energy is low (high AMP), the conversion of fructose-1,6-bisphosphate back to F6P is blocked, favoring the glycolytic flux to produce more ATP. nih.govyoutube.com Comparative studies in fattening steers have revealed that the expression of FBP2 is significantly higher in intramuscular fat tissue compared to subcutaneous fat, highlighting different metabolic patterns even within different tissue depots of the same animal. mdpi.com

Research Findings on Fructose-6-Phosphate Metabolism in Vertebrate Animal Models

Animal ModelTissueKey FindingReference
RatLiverIn fed state, ~15% of glucose formed is recycled via the F6P/F-1,6-BP cycle. This is inhibited by glucagon. nih.gov
ChickenLiver (Hepatocytes)Fru-2,6-P2 levels are crucial for hormonal regulation of carbohydrate metabolism; glucagon lowers Fru-2,6-P2, inhibiting glycolysis. nih.gov
Mouse (Fbp2 knockout)Skeletal MuscleThe Fbp2 enzyme is critical for thermogenesis during cold stress, supporting the role of the F6P/F-1,6-BP cycle in heat production. nih.gov
Various (Rat, Rabbit, Pigeon, Frog)Skeletal MuscleFructose-1,6-bisphosphatase is present and its activity is inhibited by AMP, linking its function to the energy state of the cell. nih.gov
RatLiver & MuscleA high-fructose diet induces insulin resistance and alters mitochondrial activity in both liver and skeletal muscle. nih.gov
Cattle (Steer)Intramuscular FatExpression of Fructose-bisphosphatase 2 (FBP2) is significantly higher in intramuscular fat compared to subcutaneous fat. mdpi.com

Invertebrate Fructose-6-phosphate Metabolic Adaptations (e.g., Insects)

In invertebrates, particularly insects, Fructose-6-phosphate is a pivotal intermediate in metabolic pathways that are adapted for unique physiological demands, such as flight, which requires an extremely high and rapid energy supply. The fat body, an organ analogous to the vertebrate liver, is the central site for intermediary metabolism. nih.gov

A primary adaptation in insects is the use of trehalose as the main blood sugar and a readily mobilizable energy source. frontiersin.org The synthesis of trehalose proceeds from glucose-6-phosphate, which is isomerized to F6P. Following several steps, two key enzymes, trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP), produce trehalose. frontiersin.org Therefore, F6P is an essential precursor for the synthesis of this crucial energy reserve. The fat body mobilizes glycogen stores to glucose-1-phosphate, which is then converted and channeled through F6P to synthesize trehalose for transport via the hemolymph to flight muscles. nih.gov

In the flight muscles themselves, F6P is a key component of glycolysis to fuel the high energetic demands of flight. Research on bumblebee flight muscle has shown that concentrations of glycolytic intermediates, including F6P and the regulatory molecule fructose 2,6-bisphosphate, increase significantly during flight, indicating a high glycolytic flux. researchgate.net The presence and regulation of the F6P/fructose 1,6-bisphosphate cycle are adapted to maximize ATP production.

Genomic and metabolic studies, such as those on the honey bee (Apis mellifera), have provided insights into insect-specific adaptations. For example, honey bees have a high carbohydrate demand to fuel foraging flights. nih.gov Comparative genomics between honey bees and fruit flies (Drosophila) have revealed differences in carbohydrate metabolism genes, suggesting distinct evolutionary paths to meet their respective metabolic needs. nih.gov One notable finding in the honey bee genome assembly was the apparent absence of glucose-6-phosphatase, the enzyme that dephosphorylates glucose-6-phosphate to glucose. nih.gov If this is a true gene loss, it would imply a significant constraint on the pathways available for carbohydrate management, further emphasizing the central role of F6P in directing carbons towards either glycolysis or trehalose and glycogen synthesis. nih.gov

Comparative Biochemistry and Evolution of Fructose-6-phosphate Pathways

The metabolic pathways involving Fructose-6-phosphate (F6P) are ancient and highly conserved, yet a comparative biochemical approach reveals significant evolutionary adaptations, particularly in the regulatory mechanisms of the key enzymes that control its fate: 6-phosphofructokinase (PFK) and fructose-1,6-bisphosphatase (FBPase).

The enzyme PFK, which phosphorylates F6P to fructose-1,6-bisphosphate, is a crucial control point in glycolysis. nih.gov PFKs are found across the tree of life but show fascinating functional and structural variety. portlandpress.com While the canonical PFKs found in mammals are ATP-dependent and subject to complex allosteric regulation, some bacteria and archaea possess PFKs that use pyrophosphate (PPi) instead of ATP as the phosphoryl donor. nih.gov These PPi-dependent PFKs are often reversible, allowing them to function in both glycolysis and gluconeogenesis, a metabolic streamlining not typically seen in eukaryotes, which use the separate enzyme FBPase for the reverse reaction. nih.gov This suggests an evolutionary divergence where eukaryotes developed a more complex and tightly regulated system of reciprocal control between PFK and FBPase.

The evolution of allosteric regulation is particularly evident with FBPase. In mammals, FBPase is synergistically inhibited by AMP and fructose 2,6-bisphosphate (Fru-2,6-P2). nih.gov This synergism allows for exquisite sensitivity to the cell's energy status and hormonal signals. However, a comparative study between porcine FBPase and Escherichia coli FBPase revealed that this synergistic inhibition is absent in the bacterial enzyme. nih.gov This suggests that the intricate allosteric control mechanism, particularly the synergistic interplay between AMP and Fru-2,6-P2, is a later evolutionary development that appeared in eukaryotes to facilitate more complex metabolic regulation. nih.gov

Furthermore, the comparison of insect and vertebrate metabolism highlights different evolutionary pressures. While vertebrates use the F6P/F-1,6-BP cycle in the liver primarily for blood glucose homeostasis, insects have adapted their carbohydrate metabolism for functions like flight, with trehalose synthesized from F6P precursors serving as the primary fuel transporter. frontiersin.org The apparent loss of the glucose-6-phosphatase gene in the honey bee, if confirmed, represents a significant evolutionary divergence from vertebrates, where this enzyme is critical for hepatic glucose release. wikipedia.orgnih.gov This would indicate an evolutionary trajectory in some insects that channels glucose-6-phosphate exclusively towards internal pathways like glycolysis or storage as glycogen and trehalose, without the option of releasing free glucose.

Emerging Research Frontiers and Future Directions in Fructose 6 Phosphate Studies

Fructose-6-phosphate in Systems Biology and Multi-Omics Integration

The comprehensive study of Fructose-6-phosphate (F6P) is increasingly benefiting from systems biology and multi-omics integration. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic view of F6P's role and its intricate regulatory networks within cellular processes. For instance, studies integrating metabolomics with transcriptomics have revealed correlations between the expression patterns of glycolytic enzymes and intracellular F6P concentrations, thereby offering deeper insights into metabolic flux control mechanisms ontosight.aimdpi.com. This multi-faceted approach facilitates the identification of novel regulatory nodes and provides a more comprehensive understanding of F6P's contribution to cellular phenotypes, including growth, stress responses, and disease pathogenesis mdpi.com. Furthermore, multi-omics data can be projected onto global networks that connect genes, proteins, and metabolites, enabling the dissection of complex metabolic crosstalk influenced by F6P mdpi.com. Such integrated analyses are vital for deciphering metabolic alterations in chronic diseases and for understanding the interplay between different biological layers e-enm.org.

Novel Enzymatic Discoveries and Characterization Related to Fructose-6-phosphate

Ongoing research continues to uncover novel enzymes and refine the characterization of existing ones involved in Fructose-6-phosphate metabolism, revealing new regulatory mechanisms. Key enzymes such as phosphofructokinase (PFK) and the bifunctional phosphofructokinase-2/fructose-2,6-bisphosphatase (PFKFB) are central to F6P regulation, governing flux through glycolysis and gluconeogenesis nih.govyoutube.compnas.orgdrugbank.comkhanacademy.orgcapes.gov.br. Recent investigations have focused on novel enzyme isoforms and allosteric regulators of these enzymes, which can substantially alter metabolic flow. For example, the characterization of fructose-6-phosphate aldolase (B8822740) (FSA) has demonstrated its capacity to catalyze novel aldol (B89426) and retroaldol reactions, including the conversion of hydroxyalkanones to diketones, highlighting its potential utility in synthetic biology for the creation of new metabolic pathways researchgate.netnih.govuni-stuttgart.deresearchgate.net. Additionally, enzymes like diphosphate-fructose-6-phosphate 1-phosphotransferase (also referred to as PFK in some contexts) utilize inorganic pyrophosphate instead of ATP for the interconversion between F6P and fructose (B13574) 1,6-bisphosphate, presenting alternative energy utilization strategies creative-enzymes.com. Detailed biochemical characterization of these enzymes, encompassing their kinetic properties and substrate specificities, is crucial for accurate metabolic modeling and a deeper understanding of cellular metabolic control nih.govyoutube.compnas.orgcreative-enzymes.com.

Development of Advanced Tools for Fructose-6-phosphate Detection and Quantification in Research

The precise detection and quantification of Fructose-6-phosphate are critical for advancing research into its metabolic functions. Significant progress has been achieved in developing sophisticated analytical tools. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) represent powerful techniques offering high sensitivity and selectivity for F6P quantification, often requiring sample derivatization to enhance detectability creative-proteomics.com. Furthermore, a variety of assay kits have been developed, employing either colorimetric or fluorescence-based detection methods. These kits utilize coupled enzyme reactions to generate a measurable signal proportional to the F6P concentration.

Assay Kit NameDetection MethodDetection Range (nmoles)
Fructose-6-Phosphate Assay Kit (ab204720)Fluorescence0.01 - 0.5
Fructose-6-phosphate Assay Kit (MAK020)Fluorescence0.1 - 0.5

Emerging tools, such as biosensors and fluorescent probes, are also under exploration for real-time monitoring of F6P dynamics within living cells, promising unprecedented temporal and spatial resolution ontosight.aiwikipedia.org. Advancements in HPLC, utilizing specialized mixed-mode columns and various detection methods like Corona CAD or ELSD, further enhance the capability to separate and quantify F6P in complex biological matrices helixchrom.comsielc.com.

Interdisciplinary Approaches to Fructose-6-phosphate Research (e.g., Synthetic Biology)

Interdisciplinary approaches, particularly synthetic biology and metabolic engineering, are pioneering new avenues in Fructose-6-phosphate research. These fields leverage the understanding of F6P metabolism to rationally design and construct novel biological systems or re-engineer existing ones for specific applications. For instance, metabolic engineering strategies aim to optimize pathways for the production of valuable compounds, such as biofuels or pharmaceuticals, by manipulating F6P metabolism creative-proteomics.com. This can involve redirecting carbon flux through engineered pathways or modifying enzymes involved in F6P interconversion creative-proteomics.compnas.orgnih.govnih.gov. Synthetic biology approaches facilitate the creation of dynamic control systems, such as employing riboswitches to regulate genes involved in F6P metabolism, thereby optimizing cellular production modes nih.govnih.gov. Furthermore, the introduction of novel artificial pathways, exemplified by those utilizing fructose-6-phosphate aldolase (FSA), can establish new metabolic routes for producing specific molecules uni-stuttgart.de. The precise control and manipulation of F6P levels and flux through these interdisciplinary strategies are fundamental to advancing biotechnology and developing more efficient bioproduction platforms creative-proteomics.comnih.govnih.gov.

Q & A

Q. What is the role of fructose-6-phosphate in central metabolic pathways, and how can its flux be experimentally tracked?

F6P is a critical intermediate in glycolysis (converted from glucose-6-phosphate via phosphoglucose isomerase) and gluconeogenesis (precursor to glucose-6-phosphate). To track its flux, researchers employ isotopic tracing (e.g., ¹³C-glucose) coupled with LC-MS or NMR to monitor label incorporation into F6P and downstream metabolites. This approach resolves pathway activity under varying conditions, such as hypoxia or nutrient stress .

Q. Which enzymatic assays are recommended for quantifying fructose-6-phosphate in cellular extracts?

Fluorometric assays using enzymatic coupling (e.g., F6P-specific dehydrogenases) or commercial kits are standard. For example, a fluorometric protocol involves generating a standard curve (0–0.5 nmole/well) in a 96-well plate, adding assay buffer, and measuring fluorescence intensity. Normalize results to total protein content (via Bradford assay ) or cell count .

Q. How do researchers distinguish between fructose-6-phosphate and structurally similar metabolites (e.g., fructose-1,6-bisphosphate) in experimental analyses?

Chromatographic separation (HPLC or GC-MS) with optimized mobile phases or columns effectively resolves isomers. Enzymatic specificity is also exploited; for example, fructose-1,6-bisphosphatase selectively hydrolyzes F1,6BP but not F6P .

Q. What enzymes regulate the interconversion of fructose-6-phosphate and other phosphorylated sugars?

Phosphoglucose isomerase (PGI) catalyzes F6P/glucose-6-phosphate interconversion, while bifunctional fructose-6-phosphate 2-kinase/fructose-2,6-bisphosphatase (PFKFB) modulates F2,6BP levels, a key allosteric regulator of glycolysis. Assays for PFKFB activity combine radiometric labeling (³²P-ATP) and thin-layer chromatography .

Advanced Research Questions

Q. How can conflicting data on fructose-6-phosphate’s role in ER stress be resolved?

Contradictory findings (e.g., F6P depletion improving DPAGT1 deficiency but worsening ER stress) require context-specific metabolic profiling. Use RNAi knockdown of Pfk/Pfrx to alter F6P pools, paired with dietary glucose/fructose supplementation. Measure F6P via fluorometric assays and assess stress markers (e.g., BiP/CHOP) to disentangle pathway-specific effects .

Q. What experimental strategies elucidate the structural basis of fructose-6-phosphate binding to enzymes like phosphoglucose isomerase?

X-ray crystallography of enzyme-F6P complexes identifies binding residues (e.g., conserved lysine/glutamate in PGI active sites). Site-directed mutagenesis of these residues, followed by kinetic assays (Km/Vmax), validates their functional roles .

Q. How do allosteric regulators like ATP and Mg²⁺ influence fructose-6-phosphate kinase activity?

ATP acts as a competitive inhibitor (Ki ~0.1 mM), while Mg²⁺ is a cofactor. To study this, perform kinetic assays with varying ATP/Mg²⁺ concentrations. Use purified enzyme (e.g., from E. coli) and monitor F6P conversion via coupled NADH oxidation assays .

Q. What genetic models are used to study fructose-6-phosphate’s metabolic impact in vivo?

Transgenic overexpression of PFKFB in maize or murine models reveals tissue-specific glycolysis regulation. For knockdown, CRISPR/Cas9 or RNAi in Drosophila or mammalian cell lines quantifies F6P accumulation via enzymatic assays and phenotypic screening (e.g., growth defects) .

Q. How does fructose-6-phosphate interact with metabolic sensors like glucokinase regulatory protein (GKRP)?

GKRP binds F6P, sequestering glucokinase in the nucleus. Competitive binding assays (e.g., fluorescence polarization) with F6P analogs (e.g., fructose-1-phosphate) identify displacement mechanisms. In hepatocyte models, F6P/F1P ratios correlate with GK nuclear-cytoplasmic shuttling .

Q. What computational tools predict fructose-6-phosphate flux in metabolic networks?

Constraint-based modeling (e.g., COBRApy) integrates transcriptomic data and enzyme kinetics to simulate F6P distribution under perturbations (e.g., PFKFB inhibition). Validate predictions with ¹³C metabolic flux analysis .

Methodological Best Practices

  • Standardization : Include internal controls (e.g., spiked F6P in cell lysates) to correct for matrix effects in quantification .
  • Data Contradictions : Reconcile discrepancies by cross-validating assays (e.g., fluorometry vs. enzymatic coupling) and controlling for pH/temperature, which alter F6P stability .
  • Ethical Reporting : Disclose batch numbers and purity of commercial F6P reagents (e.g., Sigma-Aldrich ) to ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.